molecular formula C20H23N3OS B12136355 1,3-Diphenyl-5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione

1,3-Diphenyl-5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B12136355
M. Wt: 353.5 g/mol
InChI Key: BUKZFCAMQOMTKR-UHFFFAOYSA-N
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Description

1,3-Diphenyl-5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring substituted with diphenyl and tetrahydrofuran-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of diphenylamine with formaldehyde and tetrahydrofuran-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1,3-Diphenyl-5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1,3,5-triazinane-2-thione: Lacks the tetrahydrofuran-2-ylmethyl group.

    1,3-Diphenyl-5-methyl-1,3,5-triazinane-2-thione: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

Uniqueness

1,3-Diphenyl-5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H23N3OS

Molecular Weight

353.5 g/mol

IUPAC Name

5-(oxolan-2-ylmethyl)-1,3-diphenyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C20H23N3OS/c25-20-22(17-8-3-1-4-9-17)15-21(14-19-12-7-13-24-19)16-23(20)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2

InChI Key

BUKZFCAMQOMTKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CN(C(=S)N(C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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